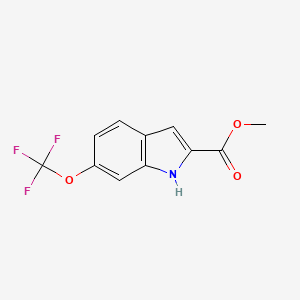

Methyl 6-(Trifluoromethoxy)indole-2-carboxylate

Description

Methyl 6-(Trifluoromethoxy)indole-2-carboxylate (CAS: 1154319-87-5) is a heterocyclic compound with the molecular formula C₁₁H₈F₃NO₃ and a purity of ≥98% . The trifluoromethoxy (-OCF₃) substituent at the 6-position of the indole ring distinguishes it from other indole-2-carboxylate derivatives. This group enhances lipophilicity, metabolic stability, and electronic properties, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c1-17-10(16)9-4-6-2-3-7(5-8(6)15-9)18-11(12,13)14/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWRRPQDLJKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of methyl 6-(trifluoromethoxy)indole-2-carboxylate lies in its potential as an inhibitor of HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, have shown significant inhibitory effects against HIV-1 integrase, which is crucial for the viral life cycle.

Case Study: Integrase Inhibitors

In a recent study, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase. This compound was among those tested, demonstrating a notable binding affinity due to its ability to chelate magnesium ions within the active site of the integrase enzyme. The optimized derivative exhibited an IC50 value as low as 0.13 μM, indicating potent antiviral activity .

Enzyme Inhibition

Beyond its antiviral properties, this compound has been explored for its role in inhibiting various enzymes, including tyrosinase. Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents.

Case Study: Tyrosinase Inhibition

A study evaluated several compounds with trifluoromethoxy substituents, including this compound, for their ability to inhibit tyrosinase. The results indicated that these compounds exhibited IC50 values comparable to standard inhibitors like kojic acid, suggesting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Synthesis and Structural Optimization

The synthesis of this compound involves several steps that can be optimized to enhance its biological activity. Structural modifications at specific positions on the indole ring can significantly influence the compound's efficacy as an inhibitor.

Optimization Strategies

Researchers have focused on modifying the C3 and C6 positions of the indole core to improve interactions with target enzymes or receptors. For instance, introducing bulky hydrophobic groups at these positions has been shown to enhance binding affinity and inhibitory potency against integrase .

To better understand the efficacy of this compound relative to other indole derivatives, a comparative analysis can be conducted based on their IC50 values across various biological assays.

| Compound Name | Target Enzyme/Activity | IC50 Value (μM) |

|---|---|---|

| This compound | HIV-1 Integrase | 0.13 |

| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 |

| Kojic Acid | Tyrosinase | ~4.0 |

| Other Trifluoromethoxy Compounds | Tyrosinase | Varies |

Mechanism of Action

The mechanism of action of Methyl 6-(Trifluoromethoxy)indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethoxy vs. Trifluoromethyl

- Methyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate (CAS: 887360-34-1, C₁₁H₈F₃NO₂) replaces -OCF₃ with -CF₃ at the 6-position. Key Differences:

- Electron-Withdrawing Effect : -CF₃ is stronger than -OCF₃, altering reactivity in electrophilic substitutions .

- Synthetic Routes : Both compounds may share reduction or esterification steps (e.g., triethylsilane in trifluoroacetic acid) .

Trifluoromethoxy vs. Methoxy

- Methyl 6-Methoxy-1H-indole-2-carboxylate (CAS: 98081-83-5, C₁₁H₁₁NO₃) substitutes -OCH₃ for -OCF₃. Key Differences:

- Electronic Properties : -OCH₃ is electron-donating, whereas -OCF₃ is electron-withdrawing, influencing aromatic ring reactivity .

- Biological Activity : -OCF₃ may enhance binding to hydrophobic enzyme pockets compared to -OCH₃ .

Trifluoromethoxy vs. Chloro

- Methyl 6-Chlorooxoindoline-3-carboxylate (CAS: 151056-78-9, C₁₀H₈ClNO₃) features a chloro substituent and an oxo group. Key Differences:

- Reactivity : Chloro groups participate in nucleophilic substitutions, while -OCF₃ is less reactive .

- Applications : Chloro derivatives are common intermediates in drug synthesis, whereas -OCF₃ compounds may prioritize stability .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|

| Methyl 6-(Trifluoromethoxy)indole-2-carboxylate | 1154319-87-5 | C₁₁H₈F₃NO₃ | Not reported | -OCF₃ |

| Indole-6-carboxylic acid | 1670-82-2 | C₉H₇NO₂ | 256–259 | -COOH |

| Methyl 6-Methoxy-1H-indole-2-carboxylate | 98081-83-5 | C₁₁H₁₁NO₃ | Not reported | -OCH₃ |

| Methyl 6-Chlorooxoindoline-3-carboxylate | 151056-78-9 | C₁₀H₈ClNO₃ | Not reported | -Cl, -C=O |

- Melting Points : Carboxylic acid derivatives (e.g., Indole-6-carboxylic acid) exhibit higher melting points due to hydrogen bonding, while ester derivatives (e.g., this compound) have lower melting points .

- Solubility : The trifluoromethoxy group enhances solubility in organic solvents compared to polar carboxylic acids .

Biological Activity

Methyl 6-(trifluoromethoxy)indole-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an indole core, which is a common scaffold in medicinal chemistry known for its diverse biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is crucial for the viral life cycle, and compounds that inhibit this enzyme can serve as effective antiviral agents. In a study evaluating various indole-2-carboxylic acid derivatives, it was found that modifications at the C3 position significantly enhanced integrase inhibitory activity. For instance, compounds with long-chain substituents at this position exhibited improved binding affinity and lower IC50 values (the concentration required to inhibit 50% of the target activity) ranging from to .

Anticancer Activity

In addition to antiviral properties, this compound has shown promise in cancer research. It has been evaluated for its synergistic effects when combined with other chemotherapeutic agents against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with studies demonstrating significant cytotoxic effects against neuroblastoma and other malignancies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Indole Core : The indole structure facilitates interactions with biological targets through π-π stacking and hydrogen bonding.

- Trifluoromethoxy Group : This substituent enhances lipophilicity and may improve cellular uptake.

- Carboxylate Group : The presence of this functional group is critical for chelation with metal ions in enzyme active sites, such as Mg²⁺ in integrase .

Case Studies

- HIV-1 Integrase Inhibition : A derivative of this compound was tested for its ability to inhibit HIV-1 integrase. The optimized compound showed an IC50 value of , demonstrating significant antiviral potential .

- Neuroblastoma Synergy : In a study examining the effects of combining this compound with suberoylanilide hydroxamic acid (SAHA), researchers found enhanced cytotoxicity against neuroblastoma cells, suggesting that this compound could be part of combination therapies for more effective cancer treatment .

Data Tables

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| This compound | HIV-1 Integrase Inhibitor | 0.13 |

| This compound + SAHA | Neuroblastoma Cell Line Synergy | Not specified |

| Indole Derivative 20a | Enhanced Integrase Inhibition | 0.13 |

| Indole Derivative 16a | Moderate Integrase Inhibition | 3.11 |

Q & A

Q. What are the common synthetic routes for Methyl 6-(Trifluoromethoxy)indole-2-carboxylate?

Methodological Answer: The synthesis typically involves:

- Fischer Indole Synthesis : A classical method where arylhydrazines react with carbonyl compounds under acidic conditions. For example, ethyl pyruvate 2-methoxyphenylhydrazone treated with HCl/EtOH yields indole carboxylates (e.g., ethyl 7-methoxyindole-2-carboxylate) .

- Esterification of Indolecarboxylic Acids : The methyl ester can be derived from 6-(trifluoromethoxy)indole-2-carboxylic acid via esterification with methanol under acidic or catalytic conditions. Physical properties (e.g., boiling point: 387.1°C) of the carboxylic acid precursor are critical for purification .

- Modular Substitution : Introducing the trifluoromethoxy group via nucleophilic substitution or halogen exchange, followed by carboxylate protection. Monitoring via TLC (as in ) ensures reaction completion .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

Q. What are the key storage conditions for this compound?

Methodological Answer:

- Temperature : Store at -20°C to prevent degradation, as recommended for similar methyl indole carboxylates .

- Moisture Control : Use desiccants and inert atmospheres (N or Ar) due to sensitivity of the trifluoromethoxy group to hydrolysis.

- Light Protection : Amber glass vials mitigate photolytic decomposition, especially for electron-deficient indole derivatives .

Advanced Research Questions

Q. How can researchers address low yields during trifluoromethoxy group introduction?

Methodological Answer:

- Optimize Reaction Conditions :

- Catalysts : Use Cu(I) or Pd-based catalysts to enhance fluorination efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Side Reaction Mitigation : highlights abnormal products (e.g., chloroindole derivatives) under suboptimal conditions; rigorous monitoring via TLC or HPLC is essential .

- Temperature Control : Gradual heating (e.g., reflux in acetic acid for 3–5 h) minimizes decomposition, as seen in thiourea-indole condensations .

Q. How to resolve contradictory spectroscopic data for structural elucidation?

Methodological Answer:

- Comparative Analysis : Cross-reference with analogous compounds (e.g., ethyl indole-2-carboxylate in ) to assign NMR signals.

- Computational Modeling : DFT calculations predict F NMR shifts for the trifluoromethoxy group, aiding assignments .

- Isotopic Labeling : Use N or C-labeled precursors to trace indole ring connectivity, as applied in phosphazene studies .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Variation : Replace the trifluoromethoxy group with Cl, Br, or methoxy to assess electronic effects. demonstrates thiourea and aryl substituent impacts on bioactivity .

- Ester Hydrolysis : Convert the methyl ester to the free carboxylic acid (as in ) to study charge-dependent interactions .

- Bioisosteric Replacement : Substitute the indole core with pyrrole or benzimidazole, inspired by ethyl indole-2-carboxylate’s receptor affinity in .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Detect and quantify sub-1% impurities (e.g., de-esterified byproducts) using high-resolution mass spectrometry.

- Stress Testing : Expose the compound to heat, light, or humidity (per ICH guidelines) and profile degradation products via UPLC .

- Reference Standards : Use commercially available indolecarboxylic acids (e.g., indole-5-carboxylic acid in ) as calibration markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.